Cas no 23564-05-8 (Thiophanate-methyl)

Thiophanate-methyl structure
Nome del prodotto:Thiophanate-methyl
Thiophanate-methyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- Thiophanate-Methyl
- thiophanate methyl
- 1,2-bis(3-(methoxycarbonyl)-2-thioureido)benzene
- dimethyl (1,2-phenylenebis(iminocarbonothioyl))bis(carbamate)
- Thiophanate methyl W.P.
- 1,2-di(3-methoxycarbonyl-2-thioureido)benzene
- Caswell No. 375A
- Cercobin methyl
- Thiophanate-methyl Solution
- Thiophanate-methyl Standard
- dimethyl 4,4’-(o-phenylene)bis(3-thioallophanate)
- dimethyl N,N’-[1,2-phenylenebis(azanediylcarbonothioyl)]dicarbamate
- dimethyl N,N’-[1,2-phenylenebis(iminocarbonothioyl)]bis[carbamate]
- Thiophanate M
- Methylthiofanate
- Methylthiophanate
- Neotopsin
- Mildothane
- Fungo
- Methyl topsin
- Topsin Methyl
- Methyl thiophanate
- Metoben
- Caligran
- Thiopan
- Cycosin
- Easout
- Enovit methyl
- Enovit Super
- Cercobin M
- Topsin M
- Enovit M
- Sipcavit
- Sipcaplant
- Sipcasan
- Trevin
- Ditek
- Rilon
- Topsin wp methyl
- Pelt 14
- Fungo 50
- NF 44
- Tiofanate metile
- Topsin-M
- o-Bis(3-methoxycarbonyl-2-thioureido)benzene
- Topsin turf and ornamentals
- BAS 32500F
- 1,2-B
- Thiophanate-methyl
-
- MDL: MFCD00055294
- Inchi: 1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)
- Chiave InChI: QGHREAKMXXNCOA-UHFFFAOYSA-N
- Sorrisi: S=C(N([H])C(=O)OC([H])([H])[H])N([H])C1=C([H])C([H])=C([H])C([H])=C1N([H])C(N([H])C(=O)OC([H])([H])[H])=S
Proprietà calcolate
- Massa esatta: 342.04600
- Massa monoisotopica: 342.046
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 407
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 2.6
- Superficie polare topologica: 165
- Conta Tautomer: 15
Proprietà sperimentali
- Colore/forma: Cristalli prismatici incolori
- Densità: 1.4542 (rough estimate)
- Punto di fusione: 172 ºC
- Punto di ebollizione: 478.4°C at 760 mmHg
- Indice di rifrazione: 1.6000 (estimate)
- Coefficiente di ripartizione dell'acqua: <0.1 g/100 mL at 20 ºC
- Stabilità/Periodo di validità: Stable. Incompatible with strong oxidizing agents, alkalies, copper salts.
- PSA: 164.90000
- LogP: 2.72000
- Solubilità: Soluble in acetone, methanol, chloroform, acetonitrile, insoluble in water, decomposed in alkaline medium
- Merck: 13,9427
Thiophanate-methyl Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H317,H332,H341,H410
- Dichiarazione di avvertimento: P273,P280,P501
- Numero di trasporto dei materiali pericolosi:UN 3077
- WGK Germania:2
- Codice categoria di pericolo: 20-43-50/53-68
- Istruzioni di sicurezza: 36/37-46-60-61
- RTECS:BA3675000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R20; R43; R50/53; R68
- Termine di sicurezza:S36/37;S46;S60;S61
- Condizioni di conservazione:0-6°C
- Tossicità:LD50 in rats, mice, guinea pigs, rabbits (g/kg): 3.40, 6.64, 3.64, 2.27 orally (Hashimoto)
Thiophanate-methyl Letteratura correlata
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
23564-05-8 (Thiophanate-methyl) Prodotti correlati
- 1805346-01-3(Ethyl 2-amino-3-chloro-4-(difluoromethyl)pyridine-6-acetate)
- 2877670-30-7(Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate)
- 2377606-27-2(4-Bromo-2-fluoro-3-nitrophenylboronic acid)
- 946354-15-0(4-4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl-6-ethoxy-2-methylpyrimidine)
- 1806971-75-4(Methyl 6-(difluoromethyl)-2-hydroxy-4-methylpyridine-3-acetate)
- 1251671-01-8(3-ethyl-N-(3-fluorophenyl)methyl-N-(3-methylphenyl)-1,2,4triazolo4,3-apyridine-8-sulfonamide)
- 2171437-68-4((3S)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}pentanoic acid)
- 144735-57-9(4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2227772-16-7(3-(1S)-2-amino-1-hydroxyethyl-N-ethylbenzamide)